REACTION_CXSMILES
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[CH:1]([C:3]1[N:7]2[CH:8]=[CH:9][CH:10]=[C:11]([N+:12]([O-])=O)[C:6]2=[N:5][C:4]=1[CH3:15])=[O:2]>CO.[Pd]>[NH2:12][C:11]1[C:6]2[N:7]([C:3]([CH:1]=[O:2])=[C:4]([CH3:15])[N:5]=2)[CH:8]=[CH:9][CH:10]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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NC=1C=2N(C=CC1)C(=C(N2)C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |